molecular formula C12H16ClFN2O2 B11715081 Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride

Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride

Cat. No.: B11715081
M. Wt: 274.72 g/mol
InChI Key: JKNBRJXBNTYKRR-UHFFFAOYSA-N
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Description

Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride: is a chemical compound with the molecular formula C12H15ClFN2O2. It is a derivative of benzoate, featuring a piperazine ring substituted at the 4-position and a fluorine atom at the 2-position. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 2-fluoro-4-nitrobenzoic acid and piperazine.

    Esterification: The carboxylic acid group of 2-fluoro-4-nitrobenzoic acid is esterified using methanol in the presence of a strong acid catalyst like sulfuric acid to form methyl 2-fluoro-4-nitrobenzoate.

    Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst, yielding methyl 2-fluoro-4-aminobenzoate.

    Substitution: The amine group is reacted with piperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form methyl 2-fluoro-4-(piperazin-1-yl)benzoate.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to high-purity products.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride, especially targeting the ester group to form the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in polar aprotic solvents such as dimethylformamide (DMF).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoates.

Scientific Research Applications

Chemistry: Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is used as an intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals.

Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets, including enzymes and receptors.

Medicine: The compound is investigated for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders and cancer.

Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorine atom enhances the compound’s lipophilicity, improving its ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

  • Methyl 3-fluoro-4-(piperazin-1-yl)benzoate
  • Methyl 4-(piperazin-1-yl)benzoate hydrochloride
  • Methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride

Comparison:

  • Methyl 2-fluoro-4-(piperazin-1-yl)benzoate hydrochloride is unique due to the presence of the fluorine atom at the 2-position, which significantly influences its chemical reactivity and biological activity.
  • Methyl 3-fluoro-4-(piperazin-1-yl)benzoate has the fluorine atom at the 3-position, leading to different steric and electronic effects.
  • Methyl 4-(piperazin-1-yl)benzoate hydrochloride lacks the fluorine atom, resulting in different pharmacokinetic properties.
  • Methyl 4-[2-(piperazin-1-yl)ethoxy]benzoate hydrochloride features an ethoxy group, altering its solubility and reactivity.

Properties

Molecular Formula

C12H16ClFN2O2

Molecular Weight

274.72 g/mol

IUPAC Name

methyl 2-fluoro-4-piperazin-1-ylbenzoate;hydrochloride

InChI

InChI=1S/C12H15FN2O2.ClH/c1-17-12(16)10-3-2-9(8-11(10)13)15-6-4-14-5-7-15;/h2-3,8,14H,4-7H2,1H3;1H

InChI Key

JKNBRJXBNTYKRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)N2CCNCC2)F.Cl

Origin of Product

United States

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